3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation with 2-methoxyethyl chloride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds have a similar fused ring structure but with a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused with a pyrimidine ring, offering different biological activities.
Uniqueness
3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-9-10(6-8-16-2)12(15)14-7-4-3-5-11(14)13-9/h3-8H2,1-2H3 |
InChI Key |
IXWJXGRXGHLATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCOC |
Origin of Product |
United States |
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